molecular formula C17H17ClN2O3S B2958351 2-[2-(4-chlorophenoxy)acetamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893095-82-4

2-[2-(4-chlorophenoxy)acetamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2958351
CAS No.: 893095-82-4
M. Wt: 364.84
InChI Key: OBJCGMQHGLVFHY-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenoxy)acetamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a cyclopenta[b]thiophene core, which is a sulfur-containing five-membered ring fused to a benzene ring

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Safety and Hazards

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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenoxy)acetamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The 4-chlorophenoxyacetic acid is then converted to its corresponding amide by reacting with an amine, such as methylamine, under acidic conditions.

    Cyclization: The resulting amide is subjected to cyclization with a thiophene derivative to form the cyclopenta[b]thiophene core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted aromatic derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid: Another compound with a similar phenoxyacetamido moiety.

    N-(3-(2-(4-chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide: A related compound with a bicyclic structure.

Uniqueness

2-[2-(4-chlorophenoxy)acetamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to its cyclopenta[b]thiophene core, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-19-16(22)15-12-3-2-4-13(12)24-17(15)20-14(21)9-23-11-7-5-10(18)6-8-11/h5-8H,2-4,9H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJCGMQHGLVFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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